

Technical Guide: Chemical Properties of 4-Hydroxy-4-(1-naphthyl)piperidine

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Compound of Interest

Compound Name: 4-Hydroxy-4-(1-naphthyl)piperidine

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Introduction

4-Hydroxy-4-(1-naphthyl)piperidine is a tertiary alcohol derivative of piperidine featuring a naphthyl substituent at the C4 position. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The piperidine ring is a common scaffold in pharmaceuticals, and its derivatives are known to interact with a range of biological targets. The addition of a bulky, aromatic naphthyl group at the 4-position, along with a hydroxyl group, creates a chiral center and introduces specific steric and electronic properties that can influence receptor binding and pharmacological activity.

This technical guide provides a comprehensive overview of the known chemical properties of **4-Hydroxy-4-(1-naphthyl)piperidine** and its isomers, focusing on its synthesis, spectral characterization, and potential biological activities. While specific data for the 1-naphthyl isomer is limited in publicly available literature, this guide leverages data from the closely related 2-naphthyl isomer and general principles of 4-aryl-4-hydroxypiperidine chemistry to provide a thorough understanding of this compound class.

Chemical and Physical Properties

Quantitative data for **4-Hydroxy-4-(1-naphthyl)piperidine** is not readily available. The following table summarizes the physicochemical properties of the closely related isomer, 4-

Hydroxy-4-(naphth-2-yl)piperidine hydrochloride, which is expected to have similar properties.

Property	Value/Description	Source
Molecular Formula	C ₁₅ H ₁₈ ClNO	[1]
Molecular Weight	263.76 g/mol	[1]
IUPAC Name	4-(Naphthalen-1-yl)piperidin-4-ol	
CAS Number	100240-14-0	
Melting Point	195–198°C (for 2-naphthyl isomer HCl)	[1]
Solubility	High solubility in polar aprotic solvents (DMF, DMSO); moderate in water (5.2 mg/mL at 25°C for 2-naphthyl isomer HCl)	[1]
pKa (hydroxyl group)	9.4 (Potentiometric, for 2-naphthyl isomer)	[1]
LogP (octanol-water)	2.8 ± 0.3 (Computational, for 2-naphthyl isomer)	[1]

Synthesis

The most common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the reaction of an arylmagnesium halide with a suitable 4-piperidone derivative. For the synthesis of **4-Hydroxy-4-(1-naphthyl)piperidine**, this would involve the reaction of 1-naphthylmagnesium bromide with a 4-piperidone. To prevent side reactions with the piperidine nitrogen, it is typically protected with a group such as a benzyl or a tert-butoxycarbonyl (Boc) group, which can be removed in a subsequent step.

General Experimental Protocol: Grignard Reaction

The following is a representative protocol for the synthesis of a 4-aryl-4-hydroxypiperidine via the Grignard reaction.

Materials:

- 1-Bromonaphthalene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- N-Boc-4-piperidone
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromonaphthalene in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed, resulting in the formation of 1-naphthylmagnesium bromide.
- Reaction with 4-Piperidone: The Grignard reagent solution is cooled to 0°C. A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel to yield N-Boc-4-hydroxy-4-(1-naphthyl)piperidine.
- Deprotection (if required): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent, to yield the final product, 4-Hydroxy-4-(1-naphthyl)piperidine.

Synthesis Workflow Diagram

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References

- 1. 4-Hydroxy-4-(naphth-2-yl)piperidine HCl () for sale [vulcanchem.com]
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Phone: (601) 213-4426

Email: info@benchchem.com